molecular formula C11H17N5 B2419183 N,N-dipropyl-7H-purin-6-amine CAS No. 14331-33-0

N,N-dipropyl-7H-purin-6-amine

Cat. No.: B2419183
CAS No.: 14331-33-0
M. Wt: 219.292
InChI Key: ZUASHJRECBALLE-UHFFFAOYSA-N
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Description

“N,N-dipropyl-7H-purin-6-amine” is a compound that belongs to the class of purines . Purines are biologically significant compounds, and their derivatives play crucial roles in many biochemical processes .


Synthesis Analysis

The synthesis of purine conjugates with natural amino acids is a promising direction in the search for novel therapeutic agents . The synthesis of amines can be achieved by reduction of nitriles or amides and nitro compounds . Reactions involving alkyl groups, such as S N 2 reactions of alkyl halides, ammonia, and other amines, can also be used .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a central nitrogen atom that is bonded to an ethyl group and two isopropyl groups . A lone pair of electrons resides on the nitrogen atom, which can react with electrophiles .


Chemical Reactions Analysis

“this compound” can engage in various chemical reactions. For instance, it can undergo S N 2 reactions with alkyl halides, ammonia, and other amines . It can also participate in nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed .

Safety and Hazards

The safety data sheet for a similar compound, “N,N-Diisopropylethylamine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

N,N-dipropyl-7H-purin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5/c1-3-5-16(6-4-2)11-9-10(13-7-12-9)14-8-15-11/h7-8H,3-6H2,1-2H3,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUASHJRECBALLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC=NC2=C1NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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